1,3-Bis[(pentyloxy)methyl]urea
Description
1,3-Bis[(pentyloxy)methyl]urea is a urea derivative characterized by pentyloxy-methyl substituents at the 1 and 3 positions of the urea core. While the exact structure described in the literature (e.g., 1,3-Bis{4-[4-ethyl-6-methoxy-5-(pentyloxy)quinolin-8-ylamino]pentyl}urea·2HCl, compound 70) includes additional quinoline and ethyl-methoxy moieties, its core urea framework with pentyloxy groups serves as a critical functional motif . The compound was synthesized via a multi-step route, achieving a 39% yield, and exhibits hygroscopic solid-state properties. Infrared (IR) spectroscopy confirms the presence of urea-specific carbonyl stretches at 1669 cm⁻¹, alongside N-H stretches at 3376 cm⁻¹, consistent with hydrogen-bonding interactions . Applications in antiprotozoal and antimicrobial research are implied due to its structural similarity to bioactive quinoline-urea hybrids .
Properties
IUPAC Name |
1,3-bis(pentoxymethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O3/c1-3-5-7-9-17-11-14-13(16)15-12-18-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNYCUJAAZSMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCNC(=O)NCOCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[(pentyloxy)methyl]urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, avoiding the use of hazardous reagents like phosgene. The reaction typically involves the following steps:
- Dissolve potassium isocyanate in water.
- Add the appropriate amine (in this case, pentyloxyamine) to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration or extraction.
Industrial Production Methods
For large-scale industrial production, the synthesis of 1,3-Bis[(pentyloxy)methyl]urea can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of water as a solvent makes the process more sustainable and reduces the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(pentyloxy)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amines.
Scientific Research Applications
1,3-Bis[(pentyloxy)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[(pentyloxy)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development and other biomedical applications.
Comparison with Similar Compounds
Urea vs. Thiourea Derivatives
- 1,3-Bis{4-[4-ethyl-6-methoxy-5-(pentyloxy)quinolin-8-ylamino]pentyl}urea·2HCl (70): Urea core (C=O) exhibits IR absorption at 1669 cm⁻¹ and a molecular ion peak at m/z 1053.5 (APCI-MS).
- 1,3-Bis{4-[(2-tert-butyl-6-methoxyquinolin-8-yl)amino]pentyl}thiourea·2HCl (69): Thiourea core (C=S) shows a distinct IR peak at 1651 cm⁻¹, with a molecular ion at m/z 1051.5. Higher yield (60%) suggests improved stability or reduced steric constraints compared to compound 70 .
- 1,3-Bis{4-[4-ethyl-6-methoxy-5-(pentyloxy)quinolin-8-ylamino]pentyl}thiourea·2HCl (71): Combines thiourea (IR: 1606 cm⁻¹) with pentyloxy groups, yielding 42%. The thiourea’s lower carbonyl stretching frequency (vs.
Substituent Effects on Physicochemical Properties
Pentyloxy vs. tert-Butyl Groups :
- Glycinamide Derivatives (e.g., Compound 72): Replacing quinoline with glycineamide moieties (compound 72) reduces yield to 21%, highlighting the challenge of synthesizing polar derivatives .
Data Tables
Table 1: Comparative Properties of Urea/Thiourea Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
